molecular formula C13H12N2O4 B5656892 N-(3,5-dimethylphenyl)-5-nitro-2-furamide

N-(3,5-dimethylphenyl)-5-nitro-2-furamide

Cat. No. B5656892
M. Wt: 260.24 g/mol
InChI Key: GFJDXNWQDZTNLU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(3,5-dimethylphenyl)-5-nitro-2-furamide and related compounds often involves the reaction of nitrofuran derivatives with different amines or amides. For example, synthesis approaches can include condensation reactions of furan-carbonyl chlorides with aromatic amines in the presence of triethylamine, as demonstrated in the synthesis of 2,4-dimethyl-N-aryl-3-furamides, highlighting the methodological diversity in accessing nitrofurans and their analogs (Matiichuk et al., 2020).

Molecular Structure Analysis

The molecular structure of nitrofuran derivatives, including N-(3,5-dimethylphenyl)-5-nitro-2-furamide, can be analyzed through various spectroscopic techniques such as NMR, IR spectroscopy, and X-ray diffraction analysis. These techniques provide detailed insights into the conformation and electronic structure of the molecules, essential for understanding their reactivity and properties (Gholivand et al., 2009).

Chemical Reactions and Properties

Nitrofuran derivatives engage in a variety of chemical reactions, reflecting their rich chemical properties. For instance, photolysis of N-butyl-5-nitro-2-furamide in methanol has been studied, revealing the potential for nitro group displacement and the formation of methoxy derivatives, indicative of their reactivity under light-induced conditions (Powers, 1971).

properties

IUPAC Name

N-(3,5-dimethylphenyl)-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-8-5-9(2)7-10(6-8)14-13(16)11-3-4-12(19-11)15(17)18/h3-7H,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFJDXNWQDZTNLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24789460
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(3,5-dimethylphenyl)-5-nitrofuran-2-carboxamide

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